molecular formula C11H16N2OS B5985979 1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea CAS No. 74548-41-7

1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea

Cat. No.: B5985979
CAS No.: 74548-41-7
M. Wt: 224.32 g/mol
InChI Key: PRRKOJVSCMDXRL-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea typically involves the reaction of 1-phenylethylamine with thiourea in the presence of an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme can be represented as follows:

1-Phenylethylamine+ThioureaThis compound\text{1-Phenylethylamine} + \text{Thiourea} \rightarrow \text{this compound} 1-Phenylethylamine+Thiourea→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea has found applications in several scientific research areas:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(1-phenylethyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(2-Hydroxyethyl)-3-(1-phenylethyl)guanidine: Contains a guanidine group instead of thiourea.

    1-(2-Hydroxyethyl)-3-(1-phenylethyl)carbamate: Features a carbamate group in place of thiourea.

Uniqueness

1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-9(10-5-3-2-4-6-10)13-11(15)12-7-8-14/h2-6,9,14H,7-8H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRKOJVSCMDXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402774
Record name 1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74548-41-7
Record name 1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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